molecular formula C6H18N3OP<br>{(CH3)2N}3P(O)<br>C6H18N3OP B148902 Hexamethylphosphoramide CAS No. 680-31-9

Hexamethylphosphoramide

Cat. No.: B148902
CAS No.: 680-31-9
M. Wt: 179.2 g/mol
InChI Key: GNOIPBMMFNIUFM-UHFFFAOYSA-N
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Description

Hexamethylphosphoramide is a phosphoramide, an amide of phosphoric acid, with the chemical formula C6H18N3OP . This colorless liquid is known for its utility as a reagent in organic synthesis. It is characterized by its clear appearance and mild, amine-like odor .

Mechanism of Action

Hexamethylphosphoramide (HMPA) is a phosphoramide, an amide of phosphoric acid, with the formula [(CH3)2N]3PO . This colorless liquid is a useful reagent in organic synthesis .

Target of Action

HMPA primarily targets the oligomers of lithium bases such as butyllithium . It also targets alkali metal salts and alkali metals .

Mode of Action

HMPA improves the selectivity of lithiation reactions by breaking up the oligomers of lithium bases . It selectively solvates cations, accelerating otherwise slow SN2 reactions by generating more bare anions . The basic nitrogen centers in HMPA coordinate strongly to Li+ .

Biochemical Pathways

HMPA is involved in various biochemical pathways, particularly in the reversible-deactivation radical polymerization (RDRP) of methyl methacrylate (MMA) with an in situ formed alkyl iodide initiator . It also plays a role in the synthesis of aryl thioethers via nucleophilic displacement of unactivated aryl halides by thiolate ions .

Pharmacokinetics

HMPA is highly soluble in water and most organic liquids . It is stable at normal temperatures and pressures . .

Result of Action

HMPA’s action results in the control of the molecular weight and chemical structure of the resultant poly (methyl methacrylate) (PMMA) . It also increases the polymerization rate .

Action Environment

HMPA’s action, efficacy, and stability can be influenced by environmental factors. Once in the water, HMPA can persist for a long time, as it is resistant to degradation by natural processes . This persistence increases the likelihood of exposure to aquatic organisms and the potential for bioaccumulation in the food chain .

Biochemical Analysis

Biochemical Properties

Hexamethylphosphoramide is an organic solvent . It is the oxide of tris(dimethylamino)phosphine, P(NMe2)3 . Like other phosphine oxides, the molecule has a tetrahedral core and a P=O bond that is highly polarized, with significant negative charge residing on the oxygen atom .

Cellular Effects

This compound has shown potent carcinogenic effects in animal studies, particularly in inducing nasal tumors in rats through inhalation exposure . The dose-response relationship was evident, with higher concentrations leading to increased tumor incidence and rapid development .

Molecular Mechanism

Mechanistically, this compound’s DNA cross-linking activity and metabolism to formaldehyde play key roles in its carcinogenic potential . Unlike formaldehyde, which relies on cytotoxicity for carcinogenicity, this compound induces mitogenesis, enhancing mutation conversion .

Temporal Effects in Laboratory Settings

The specific studies on this compound highlighted its effects when inhaled by rats in controlled laboratory settings . Groups of rats were exposed to this compound vapor at concentrations ranging from 0 to 4000 parts per billion (ppb) for six hours per day across several months .

Dosage Effects in Animal Models

Exposure of rats to this compound by inhalation caused nasal tumors, which are rare in this species . Inhalation of this compound caused benign and malignant nasal tumors in rats of both sexes .

Metabolic Pathways

Little is known about the detoxification of this compound in animals . A recent study on this compound metabolism in houseflies revealed some insights into the process, but its fate in rats and mice remained unclear .

Transport and Distribution

This compound is a phosphoric acid amide derivative that exists at room temperature as a colorless to light amber mobile liquid with a spicy odor . It is miscible with water and most organic liquids but is immiscible with high boiling point saturated hydrocarbons .

Preparation Methods

Hexamethylphosphoramide is synthesized through the reaction of phosphoryl chloride with dimethylamine . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of phosphorus oxychloride and dimethylamine in a solvent such as benzene or toluene . The reaction is exothermic and requires careful temperature control .

Chemical Reactions Analysis

Hexamethylphosphoramide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form derivatives.

    Reduction: It can be reduced to form derivatives.

    Substitution: It participates in nucleophilic substitution reactions, particularly with to form .

Common reagents used in these reactions include lithium diisopropylamide and alkyl halides . The major products formed from these reactions are typically phosphoric acid derivatives and alkyl phosphoramides .

Scientific Research Applications

Hexamethylphosphoramide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Hexamethylphosphoramide is unique due to its strong solvating ability and its effectiveness in breaking up oligomers of lithium bases. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

N-[bis(dimethylamino)phosphoryl]-N-methylmethanamine
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InChI

InChI=1S/C6H18N3OP/c1-7(2)11(10,8(3)4)9(5)6/h1-6H3
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InChI Key

GNOIPBMMFNIUFM-UHFFFAOYSA-N
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Canonical SMILES

CN(C)P(=O)(N(C)C)N(C)C
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Molecular Formula

C6H18N3OP
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DSSTOX Substance ID

DTXSID6020694
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Molecular Weight

179.20 g/mol
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Physical Description

Hexamethylphosphoramide is a clear colorless to light amber liquid with a spicy odor. (NTP, 1992), Clear, colorless liquid with an aromatic or mild, amine-like odor. [Note: A solid below 43 degrees F.]; [NIOSH], COLOURLESS MOBILE LIQUID., Clear, colorless to light amber liquid with an aromatic or mild, amine-like odor., Clear, colorless liquid with an aromatic or mild, amine-like odor. [Note: A solid below 43 °F.]
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Boiling Point

451 °F at 760 mmHg (NTP, 1992), 233 °C @ 760 MM HG, 232 °C, 451 °F
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Flash Point

222 °F (NTP, 1992), NIOSH REL = lowest feasible conc. 222 °F, 105 °C, 220 °F
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), MISCIBLE WITH WATER & WITH MOST ORG LIQ; IMMISCIBLE WITH HIGH-BOILING SATURATED HYDROCARBONS, Solubility in water: very good, Miscible
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Density

1.024 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.03 @ 20 °C, Relative density (water = 1): 1.03, 1.024, 1.03
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Vapor Density

6.18 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.18 (Air= 1), Relative vapor density (air = 1): 6.18, 6.18
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Vapor Pressure

0.07 mmHg at 77 °F (NTP, 1992), 0.03 [mmHg], 0.03 MM HG @ ROOM TEMP, Vapor pressure, Pa at 20 °C: 4, 0.03 mmHg
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Color/Form

COLORLESS, MOBILE LIQUID, Clear, colorless liquid [Note: A solid below 43 degrees F].

CAS No.

680-31-9, 630-31-9
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Record name N,N,N',N',N'',N''-Hexamethylphosphorotriamide
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Melting Point

41 to 45 °F (NTP, 1992), FP: 5-7 °C, 7.2 °C, 43 °F
Record name HEXAMETHYLPHOSPHORAMIDE
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Record name HEXAMETHYLPHOSPHORAMIDE
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Record name HEXAMETHYLPHOSPHORIC TRIAMIDE
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Record name HEXAMETHYL PHOSPHORAMIDE
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Record name Hexamethyl phosphoramide
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Hexamethylphosphoramide
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Hexamethylphosphoramide
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Hexamethylphosphoramide
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Hexamethylphosphoramide
Reactant of Route 5
Hexamethylphosphoramide
Reactant of Route 6
Hexamethylphosphoramide

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